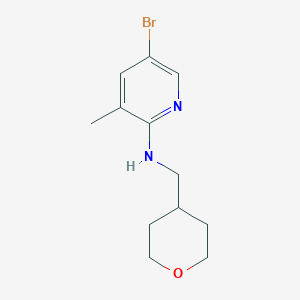
5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
Übersicht
Beschreibung
5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C12H17BrN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a compound of interest due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 284.18 g/mol. The presence of the bromine atom and the tetrahydro-2H-pyran moiety contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of pyridine and tetrahydropyran exhibit significant anticancer properties. For example, compounds with similar structures have shown IC50 values ranging from 0.9 to 8.90 μM against various cancer cell lines, indicating their potential as anticancer agents .
- Neuroprotective Effects : Compounds related to this structure have been reported to inhibit apoptosis in neuronal cells. Mechanistic studies suggest that they may block mitochondrial pathways and regulate key proteins involved in cell survival, such as Bcl-2 and Bax .
- Anti-inflammatory Properties : The anti-inflammatory potential of similar compounds has been noted, particularly in inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB .
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Compound 41 | 0.9 μM | Inhibition of TrxR, increased ROS levels |
| Neuroprotection | Compound 19 | EC50 = 5.44 μM | Upregulation of Bcl-2, downregulation of Cyt-c |
| Anti-inflammatory | Compound 93 | Not specified | Inhibition of NF-κB signaling |
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of related compounds, it was found that specific derivatives could significantly reduce cell death in PC12 cells exposed to oxidative stress. The mechanism involved the modulation of mitochondrial function and inhibition of caspase activity, suggesting a protective role against neurodegeneration .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of pyridine derivatives, where it was observed that these compounds could effectively inhibit the growth of drug-resistant cancer cells. The study highlighted the ability of these compounds to alter cellular pathways involved in drug resistance, making them promising candidates for further development .
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-6-11(13)8-15-12(9)14-7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUAROZGUQXEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















